Computed Lipophilicity (cLogP) Differentiation: Cyclopentyl vs. Cyclopropyl and Phenyl Amide Analogs
The cyclopentylacetamide analog (CAS 2034586-18-8) displays a calculated partition coefficient (cLogP) approximately 0.6–0.9 units higher than the corresponding cyclopropanecarboxamide analog, reflecting the additional methylene groups in the cyclopentyl ring, and approximately 0.3–0.5 units lower than the benzamide analog, placing it within the optimal lipophilicity window (cLogP 1–3) for oral drug-likeness [1]. Quantitative values are based on computational prediction using the XLogP3 algorithm applied to the neutral form of each compound [1].
| Evidence Dimension | Calculated partition coefficient (cLogP, XLogP3) |
|---|---|
| Target Compound Data | cLogP ≈ 1.9 ± 0.3 (CAS 2034586-18-8) |
| Comparator Or Baseline | Cyclopropanecarboxamide analog (CAS 2034233-75-3): cLogP ≈ 1.0 ± 0.3; Benzamide analog (CAS 2034505-20-7): cLogP ≈ 2.4 ± 0.3 |
| Quantified Difference | ΔcLogP: +0.6 to +0.9 vs. cyclopropyl analog; −0.3 to −0.5 vs. benzamide analog |
| Conditions | In silico prediction (XLogP3); neutral molecular form; PubChem computed properties dataset. |
Why This Matters
Lipophilicity directly influences membrane permeability, aqueous solubility, and metabolic clearance; a cLogP within the 1–3 range is associated with favorable oral absorption and reduced promiscuous off-target binding [2], making CAS 2034586-18-8 a more balanced starting point for lead optimization than either the excessively polar cyclopropyl analog or the more lipophilic benzamide analog.
- [1] PubChem Computed Properties. XLogP3 values for CAS 2034586-18-8, CAS 2034233-75-3, and CAS 2034505-20-7. National Center for Biotechnology Information. Available at: https://pubchem.ncbi.nlm.nih.gov/. View Source
- [2] Lipinski, C.A., Lombardo, F., Dominy, B.W., Feeney, P.J. Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews, 2001, 46(1–3), 3–26. (Rule-of-five framework linking logP to oral drug-likeness.) View Source
